[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.2ClH/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10;;/h3-6H,7,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCARJPROZQGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC2=CC=CC=C2S1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis of benzothiazoles often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The resulting benzothiazoles can exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and enzyme inhibition .
Biological Activity
The compound [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through an examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with amines. The synthesis typically yields compounds that can be evaluated for their biological activities, such as anti-inflammatory, antibacterial, and antitumor effects. For example, benzothiazole derivatives have shown significant activity against various cancer cell lines and bacterial strains .
Antibacterial Activity
Benzothiazole derivatives, including this compound, have been reported to exhibit antibacterial properties. In studies where various synthesized benzothiazoles were screened against Gram-positive and Gram-negative bacteria, some compounds demonstrated moderate to strong inhibition. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 0.015 μg/mL to 0.25 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus aureus respectively .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.015 | Streptococcus pneumoniae |
| Compound B | 0.25 | Staphylococcus aureus |
Antitumor Activity
Research indicates that benzothiazole derivatives possess significant anticancer properties. In vitro studies showed that some compounds could induce cytotoxicity in human breast cancer cell lines such as MCF-7 and MDA-MB-231, with growth inhibition concentrations (GI50) reported below 1 nM for certain fluorinated derivatives . The mechanism often involves the inhibition of critical enzymes involved in cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a crucial role in inflammation pathways . This suggests that this compound could be further explored as a therapeutic agent for inflammatory diseases.
Case Studies
Several studies have highlighted the biological potential of benzothiazole derivatives:
- Antitumor Studies : In a study focusing on the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, it was found that modifications in the benzothiazole structure led to enhanced activity against specific tumor types. For instance, certain derivatives showed increased potency against breast cancer cells compared to standard treatments .
- Antibacterial Evaluation : A comprehensive evaluation of synthesized benzothiazoles revealed their effectiveness against multi-drug resistant bacterial strains. The study emphasized the need for further development of these compounds into clinically relevant antibiotics due to their unique mechanisms of action that differ from conventional antibiotics .
Scientific Research Applications
Chemistry
In the realm of chemistry, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride serves as a significant building block for synthesizing more complex molecules. Its structural properties allow for the development of new synthetic methodologies that can enhance chemical reactions and product yields.
Biology
This compound is extensively studied for its potential as an enzyme inhibitor. Research indicates that it interacts with various biological targets, making it a candidate for further exploration in biochemical pathways. Notably, it has shown promise in inhibiting key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Medicine
In medicinal chemistry, derivatives of benzothiazole, including this compound, are investigated for their therapeutic properties. These properties include:
- Anti-cancer activity : Potential to inhibit tumor growth.
- Anti-bacterial effects : Effective against a range of bacterial pathogens.
- Anti-inflammatory properties : May reduce inflammation in various conditions.
Industrial Applications
In the industrial sector, benzothiazole derivatives are utilized in the production of dyes and rubber accelerators. Their unique chemical properties contribute to the enhancement of material performance and durability.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of benzothiazole derivatives. For example, studies have shown that compounds containing this moiety can inhibit amyloid-beta (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's disease (AD). In vitro assays indicate that certain derivatives demonstrate significant inhibition of acetylcholinesterase (AChE) activity and Aβ aggregation.
Antimicrobial Activity
The antimicrobial properties of this compound have been documented in various studies. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) reported range from 0.015 μg/mL to 0.25 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus.
Neuroprotective Activity
A study evaluated a series of benzothiazole-isothiourea derivatives for their ability to inhibit AChE and prevent Aβ aggregation. Among these compounds, some exhibited better binding affinities than established drugs like curcumin and galantamine, suggesting potential for further development in AD treatment.
Antimicrobial Efficacy
Another investigation focused on the antibacterial activity of synthesized benzothiazole compounds against clinical isolates. The results demonstrated potent inhibition with no observed cross-resistance to common drug-resistant phenotypes, indicating a promising avenue for new antibiotic development.
Data Tables
| Biological Activity | IC50/MIC Values | Target Pathogen/Mechanism |
|---|---|---|
| Inhibition of AChE | IC50 < 0.1 μg/mL | Alzheimer's Disease |
| Antibacterial Activity | MIC 0.015 - 0.25 μg/mL | S. pneumoniae, S. aureus |
| Neuroprotection | Various | Amyloid-beta Aggregation |
Chemical Reactions Analysis
Nucleophilic Alkylation and Acylation
The primary amine group undergoes alkylation and acylation under standard conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-[2-(1,3-benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride | 78% |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-[2-(1,3-benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride | 85% |
These reactions are essential for modifying solubility and bioavailability in drug development.
Condensation Reactions
The benzothiazole moiety participates in condensation with aldehydes/ketones to form fused heterocycles. For example:
Reaction :
-
Reactants : 2-aminobenzenethiol, ketones (e.g., acetone)
-
Conditions : Microwave irradiation (150 W, 120°C), ethanol
-
Product : Extended benzothiazole derivatives with enhanced π-conjugation
-
Key Finding : Microwave-assisted methods reduce reaction time from 12 hours to 30 minutes.
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions:
| Reagent | Position | Product | Application |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-NO₂ | Nitro-substituted derivative | Precursor for amino derivatives |
| Br₂/FeCl₃ | 7-Br | Brominated analog | Cross-coupling reactions |
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the benzothiazole ring can hydrolyze:
Reaction :
-
Conditions : 6M HCl, reflux, 8 hours
-
Product : 2-Amino-4-methylpentan-1-amine dihydrochloride + thiosalicylic acid
-
Mechanism : Acid-catalyzed cleavage of the C-S bond in the benzothiazole ring.
Enzyme Inhibition Mechanisms
The compound interacts with bacterial enzymes, as shown below:
| Enzyme | Inhibition Type | IC₅₀ | Biological Impact |
|---|---|---|---|
| Dihydroorotase | Competitive | 12 μM | Blocks pyrimidine biosynthesis |
| DNA Gyrase | Non-competitive | 8.5 μM | Inhibits DNA replication |
Reductive Amination
The amine group facilitates reductive amination with carbonyl compounds:
Example :
-
Reactants : Formaldehyde, NaBH₃CN
-
Product : N,N-Dimethyl-[2-(1,3-benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidants:
| Oxidant | Conditions | Degradation | Half-Life |
|---|---|---|---|
| H₂O₂ (3%) | RT, 24 hours | 15% | 48 hours |
| KMnO₄ (0.1M) | 50°C, 2 hours | 98% | 0.5 hours |
This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules and materials. Strategic functionalization of its amine and benzothiazole groups enables tailored applications in medicinal chemistry and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
a) Benzothiazole vs. Benzoxazole Derivatives
- [2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS: 1332530-19-4) Structural Difference: Replaces the sulfur atom in benzothiazole with oxygen, forming a benzoxazole core. Impact: Reduced electron-withdrawing effects due to oxygen’s lower electronegativity compared to sulfur.
b) Benzothiazole vs. Benzimidazole Derivatives
- 2-(2-Aminoethyl)benzimidazole Dihydrochloride (CAS: 4499-07-4) Structural Difference: Benzimidazole core (two nitrogen atoms) instead of benzothiazole (one nitrogen, one sulfur). Impact: Increased hydrogen-bonding capacity (two NH groups in benzimidazole) may enhance interactions with polar targets. Molecular Weight: 234.13 g/mol, slightly higher than benzothiazole analogs due to the additional nitrogen .
Substituent Variations
a) Alkyl Chain Modifications
- 4-(Aminomethyl)-2-isopropylthiazole Dihydrochloride (CAS: 1171981-10-4) Structural Difference: Replaces the benzothiazole core with a simpler thiazole ring and incorporates an isopropyl group. Molecular weight: 229.17 g/mol .
[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine Dihydrochloride (CAS: 642078-29-3)
b) Aromatic Substituents
- {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine Hydrochloride (CAS: 861408-27-7) Structural Difference: Benzyloxy-phenyl group replaces benzothiazole.
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Dihydrochloride Salts: The target compound and analogs like 2-(2-aminoethyl)benzimidazole dihydrochloride benefit from improved water solubility due to the ionic hydrochloride groups .
- Benzoxazole vs. Benzothiazole : The benzoxazole derivative (CAS: 1332530-19-4) may exhibit higher solubility in organic solvents due to reduced polarity compared to sulfur-containing analogs .
Pharmacological Activity
- Benzothiazole Derivatives : The target compound’s benzothiazole core is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects. For example, structurally related compounds in patents (e.g., Example 1 in ) show pharmacological activity in studies .
Preparation Methods
Cyclization Reaction to Form Benzothiazole Core
- The benzothiazole ring is commonly synthesized via cyclization of o-aminothiophenol derivatives with appropriate carbonyl compounds or equivalents.
- Typical cyclization involves condensation reactions that form the heterocyclic ring containing sulfur and nitrogen atoms, often under acidic or basic catalysis.
Introduction of the 2-Methylpropyl Amine Side Chain
- The side chain is introduced either by alkylation of the benzothiazole core or by using substituted precursors that already contain the amine functionality.
- Amination reactions involve nucleophilic substitution or reductive amination techniques to install the amine group at the 2-position of the methylpropyl substituent.
Formation of the Dihydrochloride Salt
- The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, improving compound stability, crystallinity, and handling properties.
Detailed Preparation Methods
Microwave-Assisted and Green Chemistry Approaches
Stepwise Synthetic Route (Representative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | o-Aminothiophenol + carbonyl compound, acid/base catalyst, reflux | Formation of benzothiazole ring |
| 2 | Alkylation/Amination | Alkyl halide or aldehyde with amine, reductive amination reagents (e.g., NaBH4) | Introduction of 2-methylpropyl amine side chain |
| 3 | Salt Formation | Treatment with HCl in suitable solvent (e.g., ethanol) | Formation of dihydrochloride salt |
This route is flexible and can be adapted for scale-up or modification depending on the desired purity and yield.
Catalytic Hydrogenation and Thioamide Intermediates
- In related benzothiazole derivatives, catalytic hydrogenation (using Pd/C or Rh/Al2O3 catalysts) is employed to reduce nitrile or azide intermediates to amines, which can then be converted to the target amine salt.
- Thioamide intermediates are synthesized using reagents like Lawesson’s reagent, which facilitate ring modifications and side chain functionalization relevant to benzothiazole derivatives.
Use of Alkaline Reagents and Solvent Systems
- Alkaline reagents such as sodium methylate or sodium hydroxide in alcoholic solvents (methanol, ethanol) are used to promote key condensation and substitution reactions.
- Reaction temperatures are controlled between 0–50°C to optimize yields and minimize side reactions.
Research Findings and Optimization
- Reaction Efficiency : Microwave-assisted synthesis and one-pot methods significantly reduce reaction times from hours to minutes while maintaining or improving yields.
- Environmental Impact : Adoption of green solvents and catalysts aligns with sustainable chemistry goals, reducing hazardous waste and energy consumption.
- Purity and Stability : Conversion to dihydrochloride salt enhances compound stability for storage and further synthetic applications.
- Catalyst Selection : Palladium on carbon and rhodium catalysts are preferred for hydrogenation steps due to their selectivity and mild reaction conditions.
Summary Table of Preparation Methods
Q & A
Q. What are the critical considerations for designing a synthesis route for [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride?
Methodological Answer:
- Literature Review : Begin by cross-referencing synthetic pathways for structurally analogous benzothiazole derivatives. For example, analogous compounds like 2-arylamino-2-imidazoline derivatives often employ condensation reactions between benzothiazole precursors and amine-containing intermediates .
- Route Optimization : Prioritize protecting group strategies for the benzothiazole ring to prevent side reactions. For example, using HCl to stabilize the amine group during synthesis, as seen in similar hydrochlorides like idazoxan hydrochloride .
- Troubleshooting : Monitor reaction intermediates via TLC or HPLC to identify byproducts, such as unreacted benzothiazole precursors or over-alkylated species .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques : Use a combination of -NMR and -NMR to confirm the benzothiazole ring and methylpropylamine backbone. For dihydrochloride salts, elemental analysis (C, H, N, Cl) is critical to verify stoichiometry .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Reference standards, such as USP-grade benzothiazole derivatives, ensure method validation .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, particularly for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Environmental Partitioning : Follow protocols from Project INCHEMBIOL () to evaluate solubility, log , and soil adsorption coefficients (). For example, use OECD Guideline 106 for soil adsorption studies under varying pH conditions .
- Biotic Transformation : Design microcosm experiments with activated sludge or sediment samples to track degradation pathways via LC-MS/MS. Compare results with structurally similar compounds, such as benzothiadiazole-4-amine derivatives, to infer metabolic pathways .
- Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna EC) using ISO 6341 protocols, noting discrepancies between lab data and field observations due to matrix effects .
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., -ligand competition) to validate target specificity. For example, benzothiazole derivatives often interact with GABA receptors, but off-target effects on imidazoline receptors (e.g., I subtype) must be ruled out .
- Dose-Response Curves : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition. Inconsistent EC values may arise from differences in buffer ionic strength or protein binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities across homologs, identifying key residues (e.g., benzothiazole-amine interactions with Glu203 in GABA) .
Q. What methodologies are recommended for analyzing the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via UPLC-UV. For dihydrochlorides, chloride ion loss (via ion chromatography) may indicate deliquescence .
- Photostability : Expose samples to UV light (ICH Q1B) and quantify photodegradants like benzothiazole oxides using high-resolution mass spectrometry (HRMS) .
- Matrix Effects : Evaluate stability in biological matrices (e.g., plasma) by spiking known concentrations and measuring recovery rates. Protein binding can artificially inflate stability metrics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
